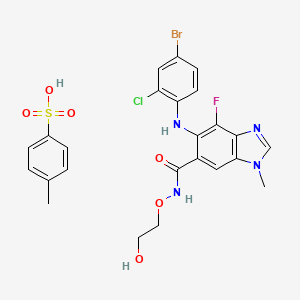
6-(4-bromo-2-chloro-phenylamino)-7-fluoro-3-methyl-3H-benzoimidazole-5-carboxylic acid (2-hydroxy-ethoxy)-amide p-toluenesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
AZD6244 sulfate salt, also known as selumetinib, is a highly specific mitogen-activated protein kinase 1/2 inhibitor. It is an oral, small-molecule, non-ATP competitive inhibitor of MEK1/2 proteins. This compound has demonstrated significant potential in arresting cell proliferation and inducing apoptosis in various tumor cell lines .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of AZD6244 sulfate salt involves multiple steps, starting from commercially available starting materialsThe final step involves the formation of the sulfate salt .
Industrial Production Methods
Industrial production of AZD6244 sulfate salt typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to obtain the final product in its sulfate salt form .
化学反応の分析
Types of Reactions
AZD6244 sulfate salt undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized metabolites.
Reduction: Reduction reactions can modify the functional groups on the compound.
Substitution: Commonly involves the replacement of halogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium iodide in acetone are used for halogen exchange reactions.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced metabolites, as well as substituted derivatives of AZD6244 sulfate salt .
科学的研究の応用
AZD6244 sulfate salt has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the MEK1/2 signaling pathway.
Biology: Investigated for its effects on cell proliferation and apoptosis in various cell lines.
Medicine: Evaluated in clinical trials for the treatment of multiple cancers, including pediatric low-grade glioma, non-small cell lung cancer, and melanoma.
Industry: Used in the development of targeted cancer therapies
作用機序
AZD6244 sulfate salt exerts its effects by selectively binding to mitogen-activated protein kinase 1/2 proteins. This binding inhibits the mitogen-activated protein kinase/extracellular signal-regulated kinase signaling pathway, which regulates critical cellular responses such as cell growth, differentiation, and survival. The inhibition of this pathway leads to cell cycle arrest and apoptosis in tumor cells .
類似化合物との比較
Similar Compounds
Trametinib: Another MEK1/2 inhibitor with similar applications in cancer treatment.
Cobimetinib: Also a MEK inhibitor used in combination with other therapies for cancer treatment.
Uniqueness
AZD6244 sulfate salt is unique due to its specific binding affinity for MEK1/2 proteins and its favorable pharmacokinetic properties, including rapid absorption and minimal accumulation at steady state. It has shown promising activity in multiple solid tumors, supporting its evaluation in combination with conventional chemotherapy and other targeted agents .
特性
分子式 |
C24H23BrClFN4O6S |
|---|---|
分子量 |
629.9 g/mol |
IUPAC名 |
6-(4-bromo-2-chloroanilino)-7-fluoro-N-(2-hydroxyethoxy)-3-methylbenzimidazole-5-carboxamide;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C17H15BrClFN4O3.C7H8O3S/c1-24-8-21-16-13(24)7-10(17(26)23-27-5-4-25)15(14(16)20)22-12-3-2-9(18)6-11(12)19;1-6-2-4-7(5-3-6)11(8,9)10/h2-3,6-8,22,25H,4-5H2,1H3,(H,23,26);2-5H,1H3,(H,8,9,10) |
InChIキー |
ARZOYEROTRNVHN-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CN1C=NC2=C1C=C(C(=C2F)NC3=C(C=C(C=C3)Br)Cl)C(=O)NOCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


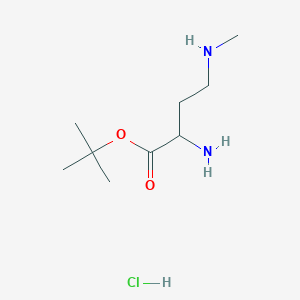
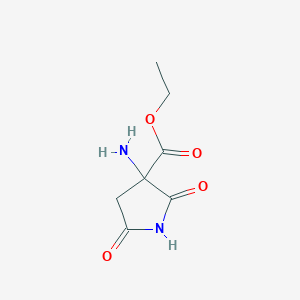
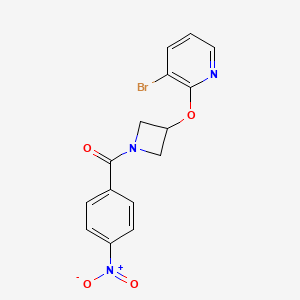
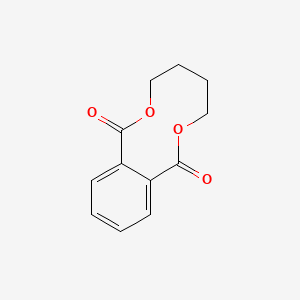
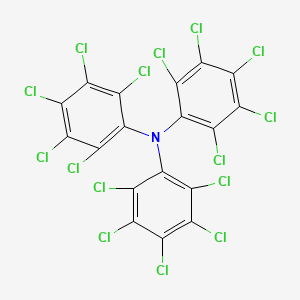
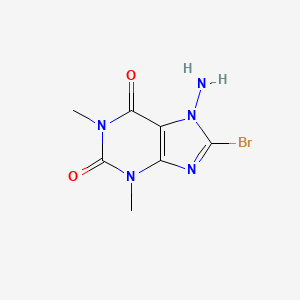
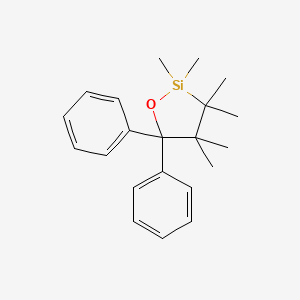
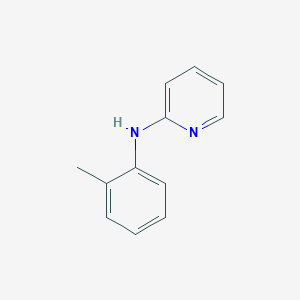
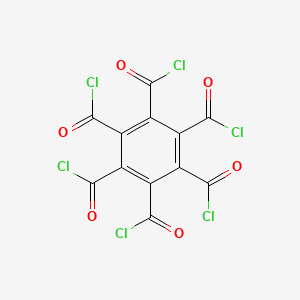
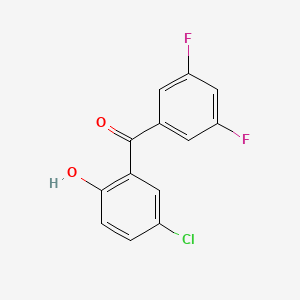
![6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine](/img/structure/B14131082.png)
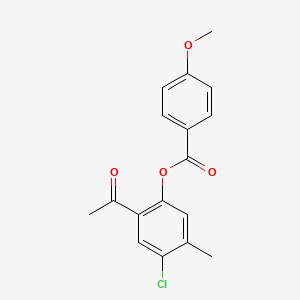
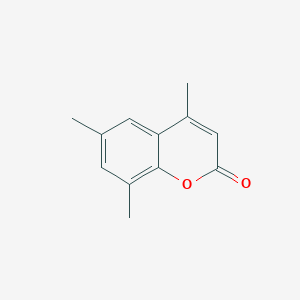
![5-({[6-Methyl-2-(methylsulfanyl)pyrimidin-4-yl]oxy}methyl)-1,3,4-oxadiazole-2-thiol](/img/structure/B14131094.png)
